molecular formula C20H15ClN4O2S B2478872 4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-04-0

4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No. B2478872
CAS RN: 897459-04-0
M. Wt: 410.88
InChI Key: DOZVTSQENZNEOK-UHFFFAOYSA-N
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Description

4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a synthetic compound that has shown promise in scientific research applications.

Scientific Research Applications

Imidazo[2,1-b]thiazole Derivatives in Therapeutic Development

4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide, as a derivative of imidazo[2,1-b]thiazole, is part of a promising and versatile moiety in medicinal chemistry. Derivatives of imidazo[2,1-b]thiazole have been explored for developing new compounds exhibiting diverse pharmacological activities. This fused heterocycle is a component of several therapeutic agents, indicating the significance of imidazo[2,1-b]thiazole derivatives in drug development and medicinal applications (Shareef, Khan, Babu, & Kamal, 2019).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives, related to imidazo[2,1-b]thiazoles, have been studied for their antioxidant and anti-inflammatory activities. These compounds have shown potential against various reactive species and have been evaluated through molecular docking studies to determine their binding affinity at active sites, hinting at their potential in therapeutic applications (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Central Nervous System (CNS) Acting Drugs

The conversion of imidazole derivatives, closely related to the structure of this compound, into potent CNS acting drugs has been explored. These compounds, including imidazothiazoles, have shown a range of CNS effects and may act via neurotransmitters and ion channels, indicating their potential in treating CNS diseases (Saganuwan, 2020).

Spectroscopic and Structural Properties

The structural properties of benzofused thiazole derivatives, which are structurally similar to imidazo[2,1-b]thiazoles, have been studied through high-resolution spectroscopy. These studies provide insights into the conformation and potential biological interaction of these compounds, which can be crucial for their application in medicinal chemistry (Issac & Tierney, 1996).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of related compounds has been assessed through various assays, elucidating the reaction pathways and the specificity of reactions, especially with compounds like ABTS radical cation-based assays. This provides a foundation for understanding the antioxidant capacity of thiazole derivatives and their potential therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

4-[[2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c21-14-5-1-12(2-6-14)17-10-25-16(11-28-20(25)24-17)9-18(26)23-15-7-3-13(4-8-15)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVTSQENZNEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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